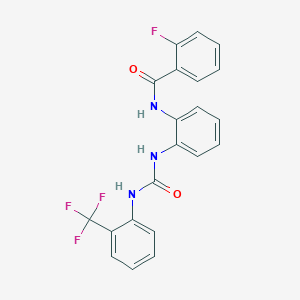

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

Description

2-Fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a benzamide derivative featuring a fluorinated aromatic core, a ureido linkage, and a trifluoromethyl (CF₃) substituent. The compound’s structure combines a 2-fluorobenzamide moiety connected via a urea bridge to a 2-(trifluoromethyl)phenyl group. This design leverages fluorine’s electronegativity and the CF₃ group’s lipophilicity, which are critical for enhancing metabolic stability and target binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

2-fluoro-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N3O2/c22-15-9-3-1-7-13(15)19(29)26-17-11-5-6-12-18(17)28-20(30)27-16-10-4-2-8-14(16)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSHLUDMSMZFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multiple steps:

Formation of Acid Chloride: The initial step involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride.

Urea Formation: The acid chloride is then reacted with an appropriate amine under basic conditions to form the urea derivative.

Final Coupling: The urea derivative is coupled with a fluorinated benzamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed in substitution reactions involving trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases.

- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit significant cytotoxicity against cancer cell lines. The incorporation of trifluoromethyl groups often enhances the lipophilicity and bioavailability of the molecules, which is critical for drug development .

- Antimicrobial Properties : Compounds featuring fluorinated phenyl groups have been investigated for their antimicrobial activities. The presence of the trifluoromethyl group can enhance the potency against bacteria and fungi, making it a candidate for developing new antibiotics .

Agrochemical Applications

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness as herbicides and pesticides.

- Herbicidal Activity : The structural characteristics of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide may allow it to inhibit specific enzymes in plants, thus serving as a potential herbicide. The fluorine atoms contribute to metabolic stability in plants, prolonging the herbicide's action .

Material Science

The unique properties of this compound also make it suitable for applications in material science.

- Polymer Synthesis : The urea functional group can be utilized in the synthesis of polyurethanes, which are widely used in coatings and elastomers. The incorporation of fluorinated segments can impart desirable properties such as water repellency and thermal stability .

Case Study 1: Anticancer Evaluation

A study evaluated a series of fluorinated compounds, including derivatives similar to this compound), for their anticancer properties against various human tumor cell lines. Results indicated that modifications in the fluorinated phenyl groups significantly influenced cytotoxicity profiles, suggesting that further optimization could yield potent anticancer agents .

Case Study 2: Herbicidal Activity Assessment

Research conducted on fluorinated urea derivatives demonstrated promising herbicidal activity against common agricultural weeds. The study highlighted the role of trifluoromethyl groups in enhancing herbicidal efficacy while minimizing phytotoxicity to crops, indicating a potential pathway for developing safer agrochemicals .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides in Pesticide Chemistry

Several benzamide derivatives with trifluoromethyl or halogen substituents are employed as pesticides, highlighting the structural versatility of this class:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a CF₃ group and isopropoxy substituent. Unlike the target compound, flutolanil lacks a ureido linker, relying instead on ether and CF₃ groups for bioactivity .

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Features a methyl group instead of fluorine, demonstrating that minor substituent changes (F vs. CH₃) significantly alter biological applications .

agrochemical) .

Ureido-Linked Analogues in Medicinal Chemistry

Compounds with ureido-thiazole cores (e.g., 10e from : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) share the trifluoromethylphenyl-ureido motif but incorporate thiazole and piperazine rings. These structural additions increase molecular complexity and weight (ESI-MS m/z: 548.2) compared to the target compound .

Synthesis Efficiency : The target compound’s simpler structure (lacking thiazole/piperazine) may offer synthetic advantages, though direct yield comparisons are unavailable.

Halogen-Substituted Benzamides

- 3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 4496-57-5): Replaces fluorine with chlorine on the benzamide ring. Chlorine’s larger atomic radius and lower electronegativity may reduce binding precision compared to fluorine .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide : Contains dual fluorines but lacks the CF₃ group and ureido bridge. Studies suggest fluorine’s role in enhancing bioavailability through improved membrane permeability .

Structural Advantage : The target compound’s combination of fluorine and CF₃ may synergistically optimize pharmacokinetic properties, such as half-life and tissue penetration .

Heterocyclic Benzamide Derivatives

- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide: Integrates a thienylidene ring, enabling π-π stacking interactions absent in the target compound.

Research Implications

- Fluorine’s Role : The target compound’s fluorine and CF₃ groups likely enhance metabolic stability and binding affinity, as seen in related medicinal compounds .

- Ureido Linker: This moiety may improve solubility and target engagement compared to non-ureido pesticides like flutolanil .

- Synthetic Simplicity : The absence of complex heterocycles (e.g., thiazole in 10e) could streamline large-scale synthesis .

Biological Activity

2-Fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 360.35 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), have been documented:

| Compound | Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| This compound | S. aureus | 25.9 | 25.9 |

| This compound | MRSA | 12.9 | 12.9 |

The data suggests that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, as indicated by the equal MIC and MBC values .

Anti-Inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. The following table summarizes the effects on NF-κB activity:

| Compound | NF-κB Activity Reduction (%) |

|---|---|

| This compound | 9% |

This reduction suggests a potential role in managing inflammatory diseases .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve:

- Inhibition of Bacterial Cell Wall Synthesis: The presence of the trifluoromethyl group may enhance the lipophilicity, allowing better membrane penetration.

- Modulation of Signaling Pathways: By affecting NF-κB activation, the compound may alter cytokine production and immune responses.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted on various derivatives of benzamides revealed that those containing trifluoromethyl groups showed enhanced activity against resistant strains of bacteria, including MRSA. The study highlighted the potential for developing new antibiotics based on these findings . -

Case Study on Anti-inflammatory Effects:

In a controlled trial assessing the anti-inflammatory effects of similar compounds, it was found that those with structural similarities to this compound significantly reduced inflammation markers in vitro, supporting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.